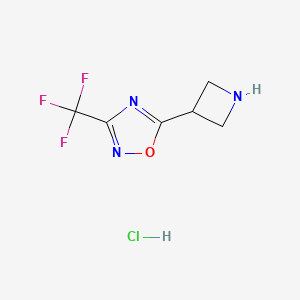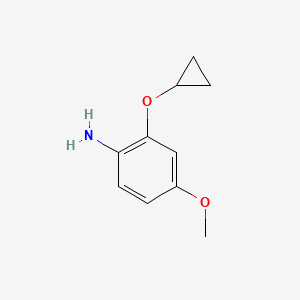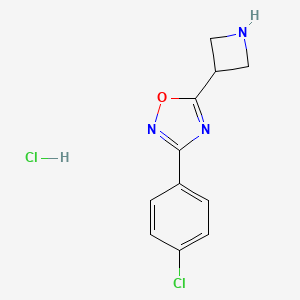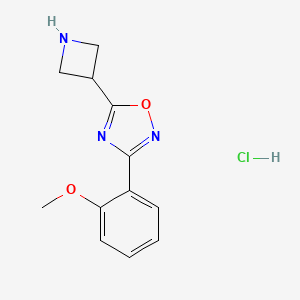
5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is a chemical compound with the following properties:
- Chemical Formula : C<sub>6</sub>H<sub>5</sub>ClF<sub>3</sub>N<sub>3</sub>O
- Molecular Weight : 215.57 g/mol
- Structure : It consists of an azetidine ring (a four-membered heterocycle) fused with an oxadiazole ring, and a trifluoromethyl group attached to the azetidine nitrogen.
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and purification. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the trifluoromethyl group incorporation is crucial for its biological activity.
Molecular Structure Analysis
The molecular structure of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride reveals its compact, ring-fused arrangement. The trifluoromethyl group enhances lipophilicity, potentially affecting its pharmacokinetics.
Chemical Reactions Analysis
This compound can participate in diverse chemical reactions, such as nucleophilic substitutions, oxidation, and reduction. Researchers have investigated its reactivity with various nucleophiles and electrophiles, leading to derivatives with altered properties.
Physical And Chemical Properties Analysis
- Solubility : Moderately soluble in polar organic solvents.
- Melting Point : Varies depending on the salt form (e.g., hydrochloride).
- Stability : Sensitive to light and moisture; store in a dry, dark place.
- Spectroscopic Data : Researchers have reported IR, NMR, and mass spectrometry data for characterization.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound "5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride" is related to the synthesis and characterization of various organic compounds, where 1,3,4-oxadiazole and azetidinone derivatives play a crucial role. For instance, Desai & Dodiya (2014) synthesized a series of compounds with structures similar to the mentioned compound and characterized them by IR, 1H NMR, 13C NMR, and mass spectra. These compounds were evaluated for their antimicrobial activity against different bacterial and fungal strains, demonstrating significant correlations in their activities (Desai & Dodiya, 2014).
Similarly, Hou et al. (2016) reported an efficient scale-up synthesis of a compound containing a 1,2,4-oxadiazole moiety, highlighting the process features like regioselective cycloaddition and chemoselective hydrolysis. This compound was prepared for preclinical toxicological studies, indicating its significance in medical research (Hou et al., 2016).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of compounds related to "5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride" is a significant area of research. Compounds with similar structures have been synthesized and shown to possess antimicrobial properties against various bacterial and fungal strains. For example, Dodiya et al. (2012) synthesized compounds with potent antimicrobial activity against strains like E. coli, P. aeruginosa, and others (Dodiya et al., 2012).
Additionally, Maftei et al. (2016) explored the antitumor potential of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Their research focused on the design, structural characterization, and in vitro anti-cancer activity of these compounds, showing that certain derivatives exhibited significant potency against a panel of cell lines (Maftei et al., 2016).
Safety And Hazards
- Toxicity : Limited toxicity data available; handle with caution.
- Hazardous Reactions : Avoid strong oxidizing agents or reducing agents.
- Personal Protective Equipment : Use appropriate lab attire (gloves, goggles, lab coat).
- Disposal : Follow local regulations for disposal of chemical waste.
Orientations Futures
Researchers should explore the biological activity of this compound further. Investigate its potential as a drug candidate, evaluate its pharmacokinetics, and assess its safety profile. Additionally, consider structural modifications to enhance efficacy or reduce toxicity.
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3;/h3,10H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVISRUKWBAGKGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride | |
CAS RN |
1426290-78-9 |
Source


|
| Record name | 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)


![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
